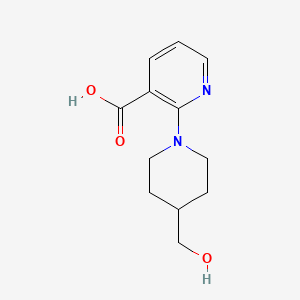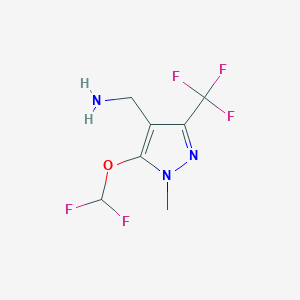
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains both difluoromethoxy and trifluoromethyl groups, which are known to impart unique chemical and physical properties, making it valuable for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process often utilizes difluoromethylation reagents and can be performed under various conditions, including metal-based methods and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalytic processes can streamline the production, making it feasible for pharmaceutical and agrochemical applications .
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Applications De Recherche Scientifique
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it effective in various applications . The exact molecular targets and pathways depend on the specific context of its use, such as its role in inhibiting enzymes or interacting with receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Similar structure but lacks the difluoromethoxy group.
Difluoromethyl triflate: Contains the difluoromethyl group but differs in overall structure and applications.
Uniqueness
The uniqueness of (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine lies in its combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C7H8F5N3O |
|---|---|
Poids moléculaire |
245.15 g/mol |
Nom IUPAC |
[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H8F5N3O/c1-15-5(16-6(8)9)3(2-13)4(14-15)7(10,11)12/h6H,2,13H2,1H3 |
Clé InChI |
XQCAMJVUWAWSMM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(F)(F)F)CN)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one](/img/structure/B15296157.png)
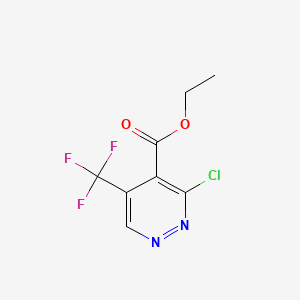
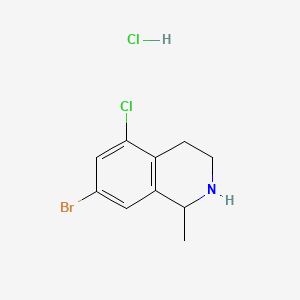
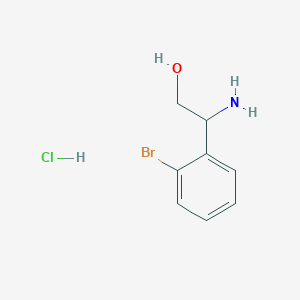
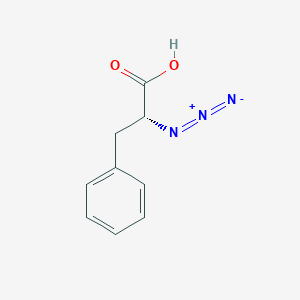
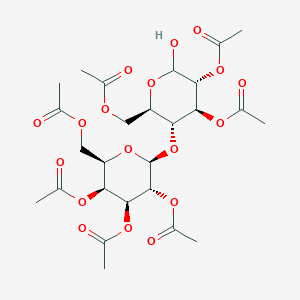
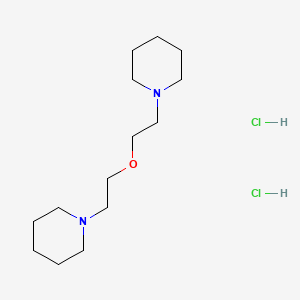

![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
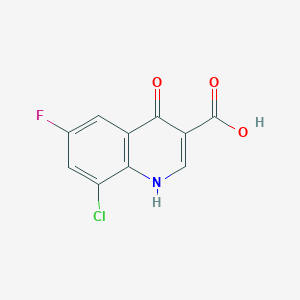
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
